molecular formula C5H8N2O2 B3021226 3-Ethylimidazolidine-2,4-dione CAS No. 2221-20-7

3-Ethylimidazolidine-2,4-dione

Cat. No.: B3021226
CAS No.: 2221-20-7
M. Wt: 128.13 g/mol
InChI Key: PVGKKACSLZHMQT-UHFFFAOYSA-N
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Description

3-Ethylimidazolidine-2,4-dione is a heterocyclic organic compound with the molecular formula C5H8N2O2. It belongs to the class of imidazolidinediones, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a five-membered ring containing two nitrogen atoms and two carbonyl groups, making it a versatile scaffold for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylimidazolidine-2,4-dione typically involves the cyclization of ureido derivatives of amino esters. One common method is the reaction of ethyl isocyanate with an appropriate amino ester under controlled conditions. The reaction proceeds through the formation of an intermediate ureido compound, which cyclizes to form the imidazolidinedione ring.

Industrial Production Methods: Industrial production of this compound can be achieved through mechanochemical methods, which involve grinding the reactants in the presence of a catalyst. This eco-friendly approach reduces the need for solvents and minimizes waste, making it a sustainable option for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3-Ethylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.

    Reduction: Reduction reactions can yield different substituted imidazolidines.

    Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various substituted imidazolidinediones, which can exhibit different biological and chemical properties .

Scientific Research Applications

3-Ethylimidazolidine-2,4-dione has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 3-Methylimidazolidine-2,4-dione
  • 3-Phenylimidazolidine-2,4-dione
  • 3-Benzylimidazolidine-2,4-dione

Comparison: Compared to its analogs, 3-Ethylimidazolidine-2,4-dione exhibits unique properties due to the presence of the ethyl group. This substitution can influence the compound’s reactivity, solubility, and biological activity. For instance, the ethyl group may enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target sites .

Properties

IUPAC Name

3-ethylimidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c1-2-7-4(8)3-6-5(7)9/h2-3H2,1H3,(H,6,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVGKKACSLZHMQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2221-20-7
Record name 3-ethylimidazolidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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